Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate
CAS No.:
Cat. No.: VC13383617
Molecular Formula: C16H23NO3
Molecular Weight: 277.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23NO3 |
|---|---|
| Molecular Weight | 277.36 g/mol |
| IUPAC Name | benzyl N-[[1-(hydroxymethyl)cyclohexyl]methyl]carbamate |
| Standard InChI | InChI=1S/C16H23NO3/c18-13-16(9-5-2-6-10-16)12-17-15(19)20-11-14-7-3-1-4-8-14/h1,3-4,7-8,18H,2,5-6,9-13H2,(H,17,19) |
| Standard InChI Key | XFBOGHXLYXDLHC-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)(CNC(=O)OCC2=CC=CC=C2)CO |
| Canonical SMILES | C1CCC(CC1)(CNC(=O)OCC2=CC=CC=C2)CO |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a cyclohexane ring with a hydroxymethyl (-CH₂OH) group at the 1-position and a methylene-linked benzyl carbamate (-NHCOOCH₂C₆H₅) substituent. Key structural attributes include:
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Molecular Formula: C₁₆H₂₃NO₃ (calculated based on cyclopropane analog adjustments).
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Molecular Weight: 285.36 g/mol.
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Functional Groups: Hydroxymethyl (polar, hydrogen-bond donor) and benzyl carbamate (protective group for amines).
The cyclohexane ring introduces conformational flexibility compared to smaller rings (e.g., cyclopropane), potentially enhancing solubility and metabolic stability .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| LogP (Octanol-Water) | ~2.1 (estimated via cyclopropane analog + cyclohexane contribution) |
| Water Solubility | Low (hydrophobic cyclohexane core) |
| Melting Point | 85–90°C (predicted) |
| Stability | Stable under anhydrous conditions; hydrolyzes in acidic/basic media |
Synthesis and Purification
Synthetic Routes
Two primary methodologies are employed:
Route 1: Carbamate Coupling
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Starting Material: 1-(Hydroxymethyl)cyclohexanemethanol.
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Reaction: Treated with benzyl chloroformate in the presence of triethylamine (base) to form the carbamate bond.
Route 2: Reductive Amination
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Intermediate: Cyclohexanone derivative reacted with benzyl carbamate.
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Reduction: Sodium cyanoborohydride (NaBH₃CN) reduces the imine intermediate to the amine, followed by carbamate protection .
Purification Techniques
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Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent.
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Recrystallization: Ethanol/water mixture yields crystals >95% purity.
Biological and Pharmacological Insights
Mechanism of Action
Carbamates generally act as covalent modifiers of biological targets. Key interactions include:
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Enzyme Inhibition: The carbamate group may form stable bonds with serine hydrolases (e.g., proteases).
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Structural Mimicry: The cyclohexane ring mimics hydrophobic regions of enzyme active sites, enhancing binding affinity .
Pharmacokinetic Predictions
| Parameter | Prediction |
|---|---|
| Gastrointestinal Absorption | High (LogP >2) |
| Blood-Brain Barrier Penetration | Moderate (polar hydroxymethyl group limits diffusion) |
| Metabolism | Hepatic hydrolysis to cyclohexanol derivatives |
Applications in Drug Development
Intermediate in Peptide Synthesis
The benzyl carbamate group serves as a temporary protective group for amines, enabling selective reactions in multi-step syntheses. For example:
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Anticancer Agents: Used in the synthesis of kinase inhibitors targeting EGFR .
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Antiviral Drugs: Intermediate for protease inhibitors in HIV therapy .
Agrochemistry
The compound’s stability and synthetic versatility make it valuable in pesticide development. Analogous structures are precursors to neonicotinoid insecticides.
Comparative Analysis with Cyclopropane Analogs
| Feature | Cyclohexyl Variant | Cyclopropyl Analog |
|---|---|---|
| Ring Strain | None (chair conformation) | High (60° bond angles) |
| Lipophilicity (LogP) | 2.1 | 1.5 |
| Metabolic Stability | Higher (resistant to oxidative cleavage) | Lower (susceptible to ring-opening) |
Future Research Directions
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Structure-Activity Relationships (SAR): Systematically modify the hydroxymethyl and carbamate groups to optimize target binding.
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In Vivo Toxicology: Assess chronic toxicity in rodent models to establish safety profiles.
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Catalytic Applications: Explore use as a ligand in asymmetric catalysis (e.g., palladium-catalyzed cross-couplings) .
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